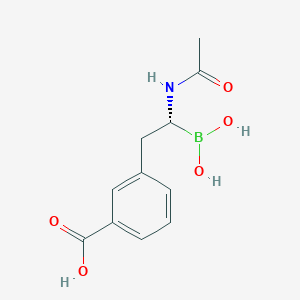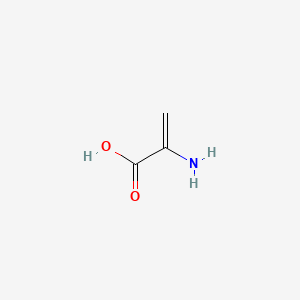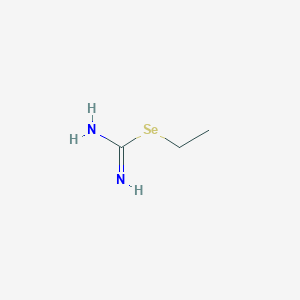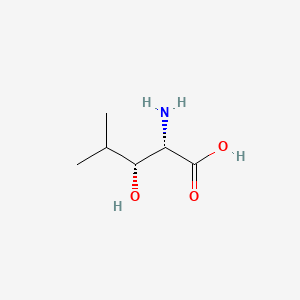![molecular formula C33H42Cl2N8O4 B10760485 2-Guanidino-4-methyl-pentanoic acid [2-(4-{5-[4-(4-acetylamino-benzyloxy)-2,3-dichloro-phenyl]-2-methyl-2H-pyrazol-3-YL}-piperidin-1-YL)-2-oxo-ethyl]-amide](/img/structure/B10760485.png)
2-Guanidino-4-methyl-pentanoic acid [2-(4-{5-[4-(4-acetylamino-benzyloxy)-2,3-dichloro-phenyl]-2-methyl-2H-pyrazol-3-YL}-piperidin-1-YL)-2-oxo-ethyl]-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Chemical Reactions Analysis
SP4160 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SP4160 has several scientific research applications, including:
Chemistry: It is used as a model compound in studying protein-protein interactions and small molecule binding.
Biology: It is employed in the study of cytokine receptors and their interactions with small molecules.
Industry: It may be used in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
SP4160 exerts its effects by binding to specific molecular targets, such as interleukin-2 . This binding inhibits the interaction between interleukin-2 and its receptor, thereby modulating immune responses . The compound targets critical “hot-spot” residues on interleukin-2 that drive binding to the interleukin-2 receptor .
Comparison with Similar Compounds
SP4160 is similar to other leucine derivatives and small molecules that target protein-protein interactions. Some similar compounds include:
SP4206: This compound also targets interleukin-2 and has a similar binding mechanism.
Leucine derivatives: These compounds share structural similarities with SP4160 and are used in various biochemical studies.
SP4160 is unique due to its specific binding affinity and molecular interactions with interleukin-2, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C33H42Cl2N8O4 |
|---|---|
Molecular Weight |
685.6 g/mol |
IUPAC Name |
(2R)-N-[2-[4-[5-[4-[(4-acetamidophenyl)methoxy]-2,3-dichlorophenyl]-2-methylpyrazol-3-yl]piperidin-1-yl]-2-oxoethyl]-2-(diaminomethylideneamino)-4-methylpentanamide |
InChI |
InChI=1S/C33H42Cl2N8O4/c1-19(2)15-26(40-33(36)37)32(46)38-17-29(45)43-13-11-22(12-14-43)27-16-25(41-42(27)4)24-9-10-28(31(35)30(24)34)47-18-21-5-7-23(8-6-21)39-20(3)44/h5-10,16,19,22,26H,11-15,17-18H2,1-4H3,(H,38,46)(H,39,44)(H4,36,37,40)/t26-/m1/s1 |
InChI Key |
VCXMTWSYQSVWRK-AREMUKBSSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(C=C4)NC(=O)C)Cl)Cl)N=C(N)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(C=C4)NC(=O)C)Cl)Cl)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide](/img/structure/B10760404.png)

![4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10760415.png)
![2-[5-Methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide](/img/structure/B10760429.png)

![{[2-(1H-1,2,3-Benzotriazol-1-YL)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]}bis(phosphonic acid)](/img/structure/B10760438.png)
![[(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)](/img/structure/B10760441.png)


![[2(R,S)-2-Sulfanylheptanoyl]-phe-ala](/img/structure/B10760455.png)




